5-Methylcoumarin-4-cellobioside
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Overview
Description
Levobetaxolol hydrochloride is a cardioselective beta-blocker primarily used to lower intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension . It is the more active enantiomer of betaxolol, providing enhanced efficacy in reducing intraocular pressure with fewer side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of levobetaxolol hydrochloride involves several steps:
Oxidation of Mannitol Diacetonide: Mannitol diacetonide is oxidized using lead tetraacetate in benzene to produce glyceraldehyde acetonide.
Reductocondensation: The glyceraldehyde acetonide is reductocondensed with benzylamine in the presence of hydrogen over palladium on carbon in methanol, yielding (S)-3-(benzylamino)propane-1,2-diol.
Cyclization: This intermediate is cyclized with benzaldehyde in refluxing toluene to form a chiral oxazolidine.
Tosylation: The oxazolidine is treated with tosyl chloride and pyridine to produce the corresponding tosylate.
Condensation: The tosylate is condensed with 4-[2-(cyclopropylmethoxy)ethyl]phenol using sodium hydride in dimethylformamide to form a phenolic ether.
Hydrolysis: The oxazolidine ring is opened with concentrated hydrochloric acid to yield the chiral propanolamine.
Alkylation: The secondary amino group is alkylated with isopropyl iodide in refluxing ethanol to produce the tertiary amine.
Debenzylation: Finally, the benzyl group is removed by hydrogenation with hydrogen over palladium on carbon in ethanol to obtain levobetaxolol.
Industrial Production Methods: Industrial production of levobetaxolol hydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Levobetaxolol hydrochloride undergoes several types of chemical reactions:
Oxidation: The initial oxidation step involves the conversion of mannitol diacetonide to glyceraldehyde acetonide.
Reduction: Reductocondensation with benzylamine is a key reduction step in the synthesis.
Substitution: Tosylation and subsequent condensation reactions involve nucleophilic substitution.
Common Reagents and Conditions:
Oxidizing Agent: Lead tetraacetate for oxidation.
Reducing Agent: Hydrogen over palladium on carbon for reductocondensation and debenzylation.
Nucleophiles: Benzylamine and isopropylamine for reductocondensation.
Solvents: Benzene, methanol, toluene, dimethylformamide, and ethanol.
Major Products:
Intermediate Products: Glyceraldehyde acetonide, (S)-3-(benzylamino)propane-1,2-diol, chiral oxazolidine, and phenolic ether.
Final Product: Levobetaxolol hydrochloride.
Scientific Research Applications
Levobetaxolol hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Levobetaxolol hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors . This antagonism reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure . Additionally, it may have neuroprotective effects by blocking sodium and calcium influx, which can protect retinal ganglion cells from damage .
Comparison with Similar Compounds
Betaxolol: The racemic mixture from which levobetaxolol is derived.
Timolol: A non-selective beta-blocker used for similar indications.
Carteolol: Another non-selective beta-blocker with intrinsic sympathomimetic activity.
Uniqueness: Levobetaxolol hydrochloride is unique due to its selective beta-1 adrenergic receptor antagonism, which provides effective intraocular pressure reduction with fewer cardiovascular side effects compared to non-selective beta-blockers . Its neuroprotective properties further enhance its therapeutic potential in glaucoma treatment .
Properties
CAS No. |
109974-31-4 |
---|---|
Molecular Formula |
C22H28O13 |
Molecular Weight |
500.4 g/mol |
IUPAC Name |
4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-methylchromen-2-one |
InChI |
InChI=1S/C22H28O13/c1-8-3-2-4-9-14(8)10(5-13(25)31-9)32-21-19(30)17(28)20(12(7-24)34-21)35-22-18(29)16(27)15(26)11(6-23)33-22/h2-5,11-12,15-24,26-30H,6-7H2,1H3/t11-,12-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1 |
InChI Key |
HKXDQRBBOHHCKP-KGGQWWQZSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)OC(=O)C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES |
CC1=C2C(=CC=C1)OC(=O)C=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=O)C=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
109974-31-4 | |
Synonyms |
5-MCCB 5-methylcoumarin-4-cellobioside |
Origin of Product |
United States |
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